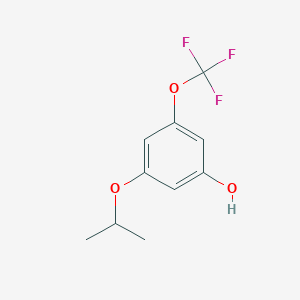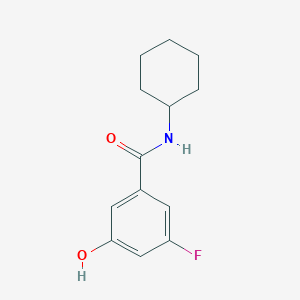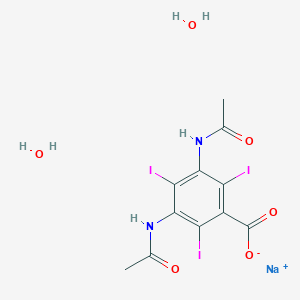![molecular formula C31H35ClN2O2RuS B8033616 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8033616.png)
RuCl(p-cymene)[(R,R)-Ts-DPEN]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of automated reactors and purification systems to handle larger quantities of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily involved in asymmetric hydrogenation reactions. It can also participate in transfer hydrogenation, where it facilitates the transfer of hydrogen from a donor molecule to an acceptor molecule .
Common Reagents and Conditions
Common reagents used with RuCl(p-cymene)[(R,R)-Ts-DPEN] include hydrogen gas for hydrogenation reactions and various hydrogen donors like isopropanol for transfer hydrogenation. The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure, although specific conditions can vary depending on the substrate .
Major Products
The major products formed from reactions involving RuCl(p-cymene)[(R,R)-Ts-DPEN] are typically enantioenriched compounds, such as chiral alcohols or amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. This process is facilitated by the chiral environment provided by the (R,R)-Ts-DPEN ligand, which ensures the enantioselectivity of the reaction . In biological systems, the compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
RuCl(p-cymene)[(S,S)-Ts-DPEN]: This compound is the enantiomer of RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in similar catalytic applications.
RuCl(p-cymene)[(R,R)-FsDPEN]: This compound features a different chiral ligand but serves a similar function in asymmetric hydrogenation reactions.
Dichloro(p-cymene)ruthenium(II) dimer: This is a precursor to RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in various catalytic applications.
Uniqueness
What sets RuCl(p-cymene)[(R,R)-Ts-DPEN] apart is its high enantioselectivity and efficiency in catalyzing hydrogenation reactions. The (R,R)-Ts-DPEN ligand provides a chiral environment that is particularly effective in producing enantioenriched products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals .
Propiedades
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN2O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)


![3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol](/img/structure/B8033582.png)

![(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one](/img/structure/B8033610.png)

